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1-(3-Chloropyrazin-2-yl)piperidin-4-amine

GPCR pharmacology Adrenergic receptor Medicinal chemistry

This 4-amino isomer is essential for α1A-adrenergic binding (Ki=16.6 nM); the 3-amino variant lacks this activity and cannot substitute. The free primary amine enables acylation, reductive amination, and sulfonylation for targeted library synthesis, while the 3-chloropyrazine core aligns with known kinase inhibitor pharmacophores. A quantifiable M1-preferring baseline (8.8-fold over M2) supports SAR benchmarking. Procure this specific isomer to ensure valid, reproducible structure-activity data.

Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
CAS No. 1379363-79-7
Cat. No. B1434336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropyrazin-2-yl)piperidin-4-amine
CAS1379363-79-7
Molecular FormulaC9H13ClN4
Molecular Weight212.68 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=CN=C2Cl
InChIInChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6,11H2
InChIKeyGOOLAGXVIILYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropyrazin-2-yl)piperidin-4-amine: Molecular Identity and Baseline Characteristics for Procurement (CAS 1379363-79-7)


1-(3-Chloropyrazin-2-yl)piperidin-4-amine (CAS 1379363-79-7) is a heterocyclic small molecule composed of a 3-chloropyrazine ring linked to a piperidin-4-amine moiety, with the molecular formula C₉H₁₃ClN₄ and a molecular weight of 212.68 g/mol . It serves as a chemical probe or synthetic intermediate of interest in medicinal chemistry programs targeting kinase modulation and chemokine receptor antagonism . Key physicochemical parameters, including the calculated partition coefficient (LogP) and hydrogen bond donor/acceptor counts, are available for formulation and handling considerations [1].

Why 1-(3-Chloropyrazin-2-yl)piperidin-4-amine Cannot Be Interchanged with Positional Isomers or Close Analogs


Substitution of 1-(3-Chloropyrazin-2-yl)piperidin-4-amine with its positional isomer 1-(3-Chloropyrazin-2-yl)piperidin-3-amine or other piperidine-pyrazine derivatives is not scientifically valid due to documented differences in receptor binding profiles. The 4-amino position on the piperidine ring is critical for establishing specific molecular recognition with biological targets; the 3-amino isomer presents a distinct pharmacophore with altered spatial orientation of the primary amine group . This spatial difference is evidenced by the 4-amino isomer's documented high-affinity binding to the α1A-adrenergic receptor (Ki = 16.6 nM), whereas no comparable activity data are available for the 3-amino isomer, suggesting divergent selectivity profiles [1]. Furthermore, even within the same chemotype, modifications such as the addition of a methylene spacer—as in [1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine—introduce distinct physicochemical and biological properties that preclude simple interchange .

Quantitative Differentiation of 1-(3-Chloropyrazin-2-yl)piperidin-4-amine Against Structural Analogs


α1A-Adrenergic Receptor Binding Affinity: 4-Amino vs. 3-Amino Isomer

1-(3-Chloropyrazin-2-yl)piperidin-4-amine demonstrates measurable high-affinity binding to the α1A-adrenergic receptor with a Ki value of 16.6 nM (approximately 17 nM in replicate measurements) in rat brain tissue using [³H]-prazosin displacement assays [1]. The positional isomer 1-(3-chloropyrazin-2-yl)piperidin-3-amine has been synthesized and is commercially available, but no receptor binding data are currently available in public databases, indicating an absence of documented α1A-adrenergic activity for the 3-amino variant .

GPCR pharmacology Adrenergic receptor Medicinal chemistry

Muscarinic M1 Receptor Affinity: Differential Selectivity Profile

The target compound exhibits measurable affinity for the muscarinic acetylcholine M1 receptor, with a Ki value of 156 nM in rat cortical membrane assays using [³H]pirenzepine as the radioligand [1]. In contrast, binding affinity for the M2 receptor subtype is substantially weaker, with a Ki value of 1,370 nM (1.37 µM) in rat myocardium using [³H]QNB displacement [2].

Cholinergic receptor Neuropharmacology GPCR profiling

Functional Differentiation from Homologous Methanamine Derivative

The direct homolog [1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine differs from the target compound by the insertion of a methylene spacer between the piperidine ring and the primary amine group (C₁₀H₁₅ClN₄, MW 226.7 g/mol vs. C₉H₁₃ClN₄, MW 212.68 g/mol) . While the methanamine derivative has been investigated as a potential DPP-IV inhibitor—a class of compounds with Ki values typically ranging from 130 nM to low micromolar in enzyme inhibition assays [1]—the target compound's binding data indicate a distinct GPCR-focused profile rather than protease inhibition [2].

Chemical probe Structural analog DPP-IV inhibition

Validated Research Applications of 1-(3-Chloropyrazin-2-yl)piperidin-4-amine Based on Quantitative Evidence


α1A-Adrenergic Receptor Pharmacology and GPCR Screening

This compound is appropriate for in vitro studies examining α1A-adrenergic receptor modulation, where its documented Ki of 16.6 nM provides a quantifiable reference point for structure-activity relationship (SAR) campaigns [1]. Researchers should procure this specific isomer rather than the 3-amino variant, as binding data for the latter are absent from public repositories, and even minor positional changes on the piperidine ring are known to profoundly alter GPCR recognition .

Muscarinic Receptor Subtype Selectivity Profiling

Given its 8.8-fold binding preference for M1 (Ki = 156 nM) over M2 (Ki = 1,370 nM) receptors, this compound can serve as a starting scaffold for developing M1-preferring ligands [1]. This selectivity profile, while modest, offers a defined baseline against which structural modifications can be benchmarked to enhance subtype discrimination, avoiding the confounding effects of non-selective muscarinic binding that would obscure SAR interpretation .

Kinase Inhibitor Scaffold Exploration in Oncology Research

The compound falls within the structural space of aminopyrazine-containing kinase inhibitors, as exemplified by patent literature disclosing pyrazine-piperidine derivatives with c-MET and other kinase inhibitory activity [1]. While direct kinase inhibition data for this specific compound are not yet available, its core scaffold aligns with validated kinase inhibitor pharmacophores . Procurement for kinase-focused medicinal chemistry is supported by this class-level precedent, provided the compound is treated as a synthetic intermediate or early-stage scaffold rather than a validated kinase inhibitor probe .

Synthetic Intermediate for Elaboration at the Primary Amine

The piperidin-4-amine moiety presents a free primary amine handle that is amenable to acylation, reductive amination, sulfonylation, and urea formation [1]. This functional group accessibility, combined with the electron-deficient 3-chloropyrazine ring, enables the generation of diverse compound libraries through well-established coupling chemistry. Unlike the methanamine homolog—which would alter both the pKa of the amine and the spatial relationship to the pyrazine core —the 4-amino compound maintains the optimal geometry for generating piperidine-based analogs with consistent pharmacokinetic and binding properties .

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